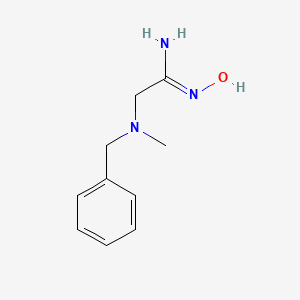

2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide

Description

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-[benzyl(methyl)amino]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H15N3O/c1-13(8-10(11)12-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H2,11,12) |

InChI Key |

HSMKVWYQQDVQMA-UHFFFAOYSA-N |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C/C(=N/O)/N |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide typically involves multiple steps. One common method starts with the reaction of benzylamine with formaldehyde and methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxyacetimidamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide is as an inhibitor for matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various diseases, including cancer and arthritis.

- Inhibition Studies : Research has shown that compounds similar to this compound exhibit significant inhibitory activity against MMP-13, with IC50 values indicating effective enzyme inhibition .

Anticancer Properties

Studies have indicated that derivatives of this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The structural characteristics allow for interaction with specific cellular targets, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: MMP-13 Inhibition

A study published in the International Journal of Molecular Sciences highlighted the efficacy of N-acyl hydrazones, including derivatives of this compound, as selective inhibitors of MMP-13. The findings demonstrated a promising selectivity profile over other MMPs, suggesting potential therapeutic applications in treating conditions like osteoarthritis .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of modified versions of this compound. The study revealed that specific modifications enhanced its ability to induce apoptosis in cancer cell lines while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s key functional groups—benzyl(methyl)amino and N-hydroxyimidamide—are compared to related molecules (Table 1):

*Theoretical values based on structural analysis.

Key Observations :

- Benzyl(methyl)amino Group: Present in both the target compound and ’s ethanone derivative.

- N-Hydroxyimidamide vs. Amides/Ketones : The N-hydroxyimidamide group in the target compound differs from conventional amides () and ketones (). This moiety may increase hydrogen-bonding capacity, influencing solubility and biological activity .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound’s imidamide likely improves aqueous solubility compared to the hydrophobic benzoyl group in ’s benzamide derivative . However, the benzyl(methyl)amino group may counterbalance this by introducing lipophilicity .

- Thermal Stability: ’s ethanone derivative has a high boiling point (438.4°C at 760 mmHg) due to ionic hydrochloride salt formation. The target compound, lacking ionic character, may exhibit lower thermal stability .

Biological Activity

2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. Its structure includes a benzyl group, a methylamino group, and a hydroxyacetimidamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 2-(Benzyl(methyl)amino)-N-hydroxyacetamide |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and β-secretase, both critical in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling, while β-secretase inhibition may reduce amyloid-beta production, a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by mitigating oxidative stress and preventing neuronal cell death in models of neurodegeneration. This is particularly relevant in the context of Alzheimer's disease where oxidative stress plays a significant role .

- Cell Viability Enhancement : Studies have shown that derivatives of this compound can improve the viability of pancreatic β-cells under endoplasmic reticulum (ER) stress conditions, suggesting potential applications in diabetes treatment .

Case Studies and Research Findings

-

Alzheimer’s Disease Research :

- A study focused on the design and synthesis of multi-target compounds for Alzheimer's disease highlighted that modifications to similar compounds could lead to enhanced inhibition of AChE and β-secretase. The findings suggest that compounds like this compound could be explored further for their dual-action potential against Alzheimer’s disease .

- Diabetes Treatment :

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have shown that variations in the functional groups significantly affect biological activity:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | AChE Inhibition |

| NVP-BXD552 (reference BACE-1 inhibitor) | 0.12 | BACE-1 Inhibition |

| Compound WO5m (β-cell protective analog) | 0.1 | ER Stress Protection |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide in laboratory settings?

- Methodological Answer :

- Ventilation : Always work in a fume hood to prevent inhalation exposure, as the compound may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, which may lead to inflammation .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by disposal in accordance with local hazardous waste regulations .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For ingestion, rinse the mouth but do not induce vomiting .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use acyl chlorides (e.g., acetic anhydride) for efficient amidation, as demonstrated in analogous N-benzylamide syntheses .

- Reaction Conditions : Employ reflux conditions (e.g., 100°C in methanol or dichloromethane) with catalytic bases like pyridine to enhance yield .

- Purification : Recrystallize the product using methanol or ethanol to remove unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the benzyl, methyl, and hydroxyacetimidamide moieties. Compare peaks to databases like NIST Chemistry WebBook .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation pattern .

- IR Spectroscopy : Identify key functional groups (e.g., N–O stretch of the hydroxyimidamide at ~950 cm) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like displacement ellipsoids and hydrogen bonding networks to resolve electron density ambiguities .

- Validation Tools : Cross-check with PLATON or OLEX2 to detect twinning or disorder. For high-resolution data, apply the Hirshfeld surface analysis to validate intermolecular interactions .

Q. What mechanistic insights govern the catalytic oxidation of related N-hydroxyimidamides?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or GC-MS to track intermediates. For example, in analogous N-hydroxyphthalimide systems, sodium hydroxide mediates benzylic oxidation via radical pathways .

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

Q. How can bioactivity assays for this compound be designed to evaluate its potential as a biochemical probe?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.